BenchChemオンラインストアへようこそ!

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide

Physicochemical profiling Drug-likeness Acid pump inhibition

N-[4-(Trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide (CAS 830350-75-9; MFCD28947519) is a small-molecule benzimidazole-5-carboxamide derivative featuring a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen. The compound belongs to a class of benzimidazole carboxamides that have been disclosed in patent literature as selective acid pump inhibitors (potassium-competitive acid blockers; P-CABs) and as soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C15H10F3N3O2
Molecular Weight 321.259
CAS No. 830350-75-9
Cat. No. B2531915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
CAS830350-75-9
Molecular FormulaC15H10F3N3O2
Molecular Weight321.259
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F
InChIInChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22)
InChIKeyMHSAFKYEYVQVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide (CAS 830350-75-9): Structural Identity and Procurement-Relevant Profile


N-[4-(Trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide (CAS 830350-75-9; MFCD28947519) is a small-molecule benzimidazole-5-carboxamide derivative featuring a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen [1]. The compound belongs to a class of benzimidazole carboxamides that have been disclosed in patent literature as selective acid pump inhibitors (potassium-competitive acid blockers; P-CABs) [2] and as soluble epoxide hydrolase (sEH) inhibitors [3]. With a molecular weight of 321.26 g/mol, cLogP of ~3.13, and three H-bond donors, this compound occupies a distinct physicochemical space within the benzimidazole-5-carboxamide family that influences its target engagement profile and synthetic tractability relative to more substituted analogs [1].

Why N-[4-(Trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide Cannot Be Replaced by Generic Benzimidazole-5-carboxamide Analogs


Benzimidazole-5-carboxamides as a class have been explored for diverse targets including acid pumps (P-CABs), tryptase, Chk2, IRAK4, and sEH [1][2]. However, the specific N-[4-(trifluoromethoxy)phenyl] substitution pattern on the amide nitrogen of the target compound is absent from clinically advanced P-CABs such as tegoprazan, revaprazan, and soraprazan, all of which bear distinct substituents at the benzimidazole 2-, 4-, or 7-positions rather than the simple N-aryl carboxamide architecture [3]. The 4-(trifluoromethoxy)phenyl group imparts a unique combination of electron-withdrawing character, lipophilicity (cLogP ~3.13), and metabolic stability that cannot be replicated by analogs bearing 4-methyl, 4-chloro, or 4-methoxy substituents [4]. Consequently, generic substitution of this compound with another benzimidazole-5-carboxamide would yield a different pharmacological and physicochemical profile, undermining the reproducibility of target-engagement experiments or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of N-[4-(Trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide from Closest Analogs


Physicochemical Differentiation: cLogP and Rotatable Bond Count vs Tegoprazan and Soraprazan

The target compound exhibits a cLogP of 3.13 and only 2 rotatable bonds, reflecting a relatively compact, lipophilic architecture [1]. In contrast, tegoprazan (CAS 942195-55-9) has a cLogP of ~4.0 and 6 rotatable bonds due to its 7-(((4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl)oxy) substituent, while soraprazan (BYK61359) has a cLogP of ~3.8 and 5 rotatable bonds [2]. The lower cLogP and rotatable bond count of the target compound suggest superior aqueous solubility potential and reduced entropic penalty upon target binding compared to these clinically advanced P-CABs.

Physicochemical profiling Drug-likeness Acid pump inhibition

Structural Architecture Differentiation: N-Aryl Carboxamide vs 2-Substituted Benzimidazole Scaffolds

The target compound presents an unsubstituted benzimidazole core with the carboxamide linkage at position 5 and a 4-(trifluoromethoxy)phenyl group on the amide nitrogen. This is structurally distinct from BML-277 (CAS 516480-79-8), a benzimidazole-5-carboxamide Chk2 inhibitor, which bears a 2-(4-(4-chlorophenoxy)phenyl) substituent at the benzimidazole 2-position and lacks N-aryl substitution on the carboxamide [1]. Similarly, tegoprazan features a 7-oxy substitution and a 2-methyl group on the benzimidazole core [2]. The target compound's simpler architecture (3 rings vs 4 for BML-277, 4 for tegoprazan) and unique N-aryl carboxamide motif results in a distinct pharmacophoric arrangement, potentially enabling different target engagement profiles than either the Chk2-selective or acid pump-targeted benzimidazole-5-carboxamides.

Medicinal chemistry Scaffold diversity Kinase selectivity

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs Omeprazole and Classical PPIs

The target compound possesses 3 H-bond donors and 2 H-bond acceptors (excluding the trifluoromethoxy group), yielding a tPSA of approximately 77 Ų [1]. Omeprazole, a classical covalent proton pump inhibitor, has 1 H-bond donor, 5 H-bond acceptors, and a tPSA of ~96 Ų [2]. The higher HBD count of the target compound (3 vs 1) and lower tPSA (77 vs 96 Ų) suggest a fundamentally different binding mode – consistent with reversible, K+-competitive inhibition of H+/K+-ATPase reported for benzimidazole-5-carboxamide P-CABs rather than the covalent cysteine modification mechanism of omeprazole [3].

Target engagement H-bond interactions Acid pump modulation

Trifluoromethoxy Group Metabolic Stability Advantage vs Methoxy and Methyl Analogs

The 4-(trifluoromethoxy)phenyl group (OCF₃) of the target compound confers superior resistance to oxidative metabolism compared to 4-methoxyphenyl (OCH₃) or 4-methylphenyl (CH₃) analogs, a well-established SAR principle in medicinal chemistry [1]. Specifically, the OCF₃ group increases the oxidation potential of the aromatic ring, reducing susceptibility to CYP450-mediated hydroxylation and O-dealkylation pathways that rapidly clear methoxy-containing analogs [2]. While direct comparative microsomal stability data for this specific compound are not publicly available, the class-level effect of OCF₃ vs OCH₃ substitution on metabolic half-life typically yields a 2- to 10-fold improvement in intrinsic clearance [3].

Metabolic stability CYP resistance In vitro ADME

Synthetic Tractability and Purity Profile vs Multi-substituted Benzimidazole Carboxamides

Commercially, the target compound is available from multiple non-excluded vendors at ≥95% purity (HPLC-verified), with a molecular weight of 321.26 g/mol confirmed by LCMS [1]. Its synthesis requires fewer steps (3–4 steps from commercially available 1H-benzimidazole-5-carboxylic acid and 4-(trifluoromethoxy)aniline) compared to 7–9 steps for tegoprazan or soraprazan, resulting in lower procurement cost and higher batch-to-batch consistency [2]. This contrasts with multi-substituted analogs like IRAK inhibitor 4 (CAS 1012104-68-5; MW 620.66; 98% purity; 11 synthetic steps), where complex stereochemistry and purification challenges introduce higher variability and cost .

Synthetic chemistry Building block quality Procurement specifications

Target Class Differentiation: sEH vs Chk2 vs Acid Pump Potential

While the patent literature primarily associates benzimidazole-5-carboxamides with acid pump inhibitory activity, the 4-(trifluoromethoxy)phenyl motif of the target compound has emerged as a privileged fragment for soluble epoxide hydrolase (sEH) inhibition, as demonstrated by structurally related bis-urea compounds containing the same 4-(trifluoromethoxy)phenyl fragment that showed promising sEH inhibitory activity [1]. In contrast, BML-277 is a selective Chk2 inhibitor (IC50 = 15 nM) with no reported sEH activity [2], and tegoprazan selectively targets H+/K+-ATPase [3]. This suggests that the target compound may exhibit a unique polypharmacological profile spanning both acid pump and sEH targets, a hypothesis not tested with other benzimidazole-5-carboxamides.

Target engagement Polypharmacology sEH inhibition

High-Impact Application Scenarios for N-[4-(Trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide


SAR Probe for Exploring N-Aryl Substitution Effects in Benzimidazole-5-carboxamide Acid Pump Antagonists

The compound serves as a minimal-structure P-CAB probe to isolate the contribution of the N-aryl carboxamide motif to acid pump inhibition potency. Unlike tegoprazan or soraprazan, which carry multiple substituents on the benzimidazole core, the target compound's simplified architecture allows researchers to systematically vary the N-aryl group while holding the benzimidazole-5-carboxamide core constant, enabling clean SAR interpretation [1].

In Vitro Metabolic Stability Benchmarking of OCF₃ vs OCH₃ Substituents in Benzimidazole Carboxamides

The target compound can be used alongside its 4-methoxyphenyl analog in mouse/human liver microsome stability assays to quantify the metabolic advantage conferred by the OCF₃ group. Based on class-level SAR, the OCF₃ derivative is expected to exhibit 2- to 10-fold longer half-life than the OCH₃ analog, providing a quantitative rationale for incorporating the trifluoromethoxy group in lead optimization [2].

Benzimidazole-5-carboxamide Scaffold Comparison in sEH vs Acid Pump Selectivity Profiling

Given the structural overlap between sEH-targeting bis-urea compounds containing the 4-(trifluoromethoxy)phenyl fragment and acid pump-targeting benzimidazole-5-carboxamides, this compound is uniquely positioned to probe dual-target engagement in recombinant enzyme assays (sEH fluorescence-based assay; H+/K+-ATPase ATP hydrolysis assay). Comparative data against selective sEH inhibitors (e.g., t-AUCB) and selective P-CABs (e.g., SCH28080) would establish the selectivity window and validate or refute the polypharmacology hypothesis [3].

Building Block for Parallel Library Synthesis of N-Aryl Benzimidazole-5-carboxamide Derivatives

The compound's straightforward synthesis (3–4 steps from commercial starting materials, ≥95% commercial purity) makes it a practical starting material for library synthesis. Researchers can use the target compound as a key intermediate, modifying either the benzimidazole core (halogenation, alkylation at N1) or the aryl amide substituent to generate a focused library of 50–100 analogs for medium-throughput screening against acid pump, sEH, or kinase targets .

Quote Request

Request a Quote for N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.